![molecular formula C18H21N3O2S B2929402 Cyclopropyl(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1171095-95-6](/img/structure/B2929402.png)
Cyclopropyl(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a piperidine ring, a thiadiazole ring, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite diverse due to the presence of multiple reactive sites. For example, the piperidine ring could undergo reactions at the nitrogen atom, and the thiadiazole ring could react at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxyphenyl group could increase its lipophilicity, which could affect its solubility and distribution in biological systems .Scientific Research Applications
Antitubercular Activities
Compounds with a structure similar to Cyclopropyl(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone have been synthesized and shown significant antitubercular activities. For instance, a series of cyclopropyl methanones and their reduced methanol derivatives were evaluated against Mycobacterium tuberculosis, demonstrating minimum inhibitory concentrations (MICs) in the low μg/mL range, with some compounds showing potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis (Dwivedi et al., 2005)(Dwivedi et al., 2010).
Antimicrobial and Antifungal Activity
Synthesis of novel compounds incorporating the thiadiazol and cyclopropyl groups has shown variable and modest activity against bacteria and fungi. The study of Patel et al. (2011) on pyridine derivatives, including those with structural motifs related to the chemical entity , found that these compounds exhibit antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Patel et al., 2011).
Anticancer Properties
Research into heterocyclic derivatives, particularly those involving thiadiazole moieties, has identified several compounds with significant anticancer activities. For example, Bhole and Bhusari (2011) synthesized thiadiazol methanones demonstrating inhibitory effects on various cancer cell lines, suggesting the potential utility of similar compounds in cancer therapy (Bhole & Bhusari, 2011).
Synthesis and Optimization for Therapeutic Applications
The efficiency in synthesizing related compounds underscores the potential for optimizing such entities for therapeutic applications. For instance, an efficient, high-yield synthesis of phenyl cyclopropyl methanones has been reported, with several compounds exhibiting promising anti-tubercular activities against M. tuberculosis H37Rv, highlighting the versatility of this chemical scaffold in drug discovery (Dwivedi et al., 2005)(Dwivedi et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
cyclopropyl-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-23-15-5-3-2-4-14(15)17-20-19-16(24-17)12-8-10-21(11-9-12)18(22)13-6-7-13/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHRBBKSGNGDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone |
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